1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine
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Overview
Description
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a fluorine atom attached to an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methoxyphenyl compounds followed by the introduction of a fluorine atom through nucleophilic substitution. The final step involves the formation of the ethanamine moiety. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, altering the compound’s properties.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, but can include various substituted ethanamines, ketones, and aldehydes.
Scientific Research Applications
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate signaling pathways, leading to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
1-(2-Bromo-5-methoxyphenyl)-2-fluoroethan-1-amine can be compared with similar compounds such as:
2-Bromo-5-methoxybenzyl bromide: Shares the bromine and methoxy substituents but lacks the fluorine atom and ethanamine moiety.
2-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of the ethanamine and fluorine substituents.
Tris(2-bromo-5-methoxyphenyl)bismuth: Features three bromine and methoxy-substituted phenyl groups attached to a bismuth atom.
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,12H2,1H3 |
InChI Key |
HKYQWNQYKAGBTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(CF)N |
Origin of Product |
United States |
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